![molecular formula C15H19N5O3 B6486477 N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine CAS No. 1251685-48-9](/img/structure/B6486477.png)
N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine
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Overview
Description
“N-[(furan-2-yl)methyl]-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine” is a complex organic compound. It contains several functional groups and rings, including a furan ring, a pyrimidine ring, a nitro group, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyrimidine rings are aromatic, which means they are particularly stable . The nitro group is a strong electron-withdrawing group, which would affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could make it a base. The aromatic rings could contribute to its stability and possibly its solubility .Scientific Research Applications
Anticancer Activity
This compound has been found to have potent anticancer activities. It has been used in the development of novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR). Some target compounds exhibited potent anticancer activities against A549, HeLa, SW480 and weak activities on HepG2 .
EGFR Inhibitors
The compound has been used in the development of EGFR inhibitors. EGFR is a significant target for cancer drug therapy. The overexpression of EGFR is observed in a variety of solid tumors and is connected with the increase in tumor size, the risk of recurrence, the progression of tumor stage, and the low sensitivity to radiotherapy .
Suzuki–Miyaura Coupling
The compound has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Antiviral Activity
The compound has shown potential for antiviral activity. Pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiproliferative and antiviral activity against Dengue virus and anti-hepatitis C virus .
Liver Fibrosis Treatment
The compound has been used in the treatment of liver fibrosis. It has been found to reduce collagen deposition by nearly 63% in a liver fibrosis model .
Pyrazole Derivatives
The compound has been used in the synthesis of pyrazole derivatives. Pyrazoles are nitrogen-containing heterocycles that play an important role in medicinal chemistry due to their wide range of biological applications, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-11-13(20(21)22)14(19-7-3-2-4-8-19)18-15(17-11)16-10-12-6-5-9-23-12/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPMAKELKJKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2=CC=CO2)N3CCCCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-amine |
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